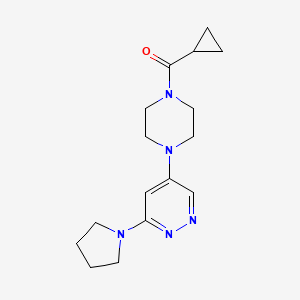

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c22-16(13-3-4-13)21-9-7-19(8-10-21)14-11-15(18-17-12-14)20-5-1-2-6-20/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEZZYGBSJCDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cycloaddition of pyridine N-imine with alkyl-substituted hex-5-ynoates, followed by condensation with hydrazine.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced by reacting the pyridazine intermediate with pyrrolidine under basic conditions.

Formation of the Piperazine Ring: The piperazine ring is then formed by reacting the intermediate with piperazine.

Cyclopropyl Group Addition: Finally, the cyclopropyl group is introduced through a substitution reaction involving cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Piperazine and Pyrrolidine Modifications

-

Piperazine alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., MeI, K2CO3, DMF) to form tertiary amines .

-

Pyrrolidine acylation : The pyrrolidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DCM to yield amides .

Stability Note : The pyrrolidine-piperazine system resists hydrolysis under neutral conditions but degrades in strong acids (HCl, >2M) .

Metal-Catalyzed Cross-Couplings

The pyridazine ring participates in palladium-mediated reactions:

-

Suzuki-Miyaura coupling : Aryl boronic esters react at the C3 position of pyridazine (XPhos Pd G2, K3PO4, dioxane/H2O) .

-

Buchwald-Hartwig amination : Substituted anilines couple at C4/C6 positions (Pd2(dba)3, Xantphos, Cs2CO3) .

Limitations : Electron-deficient pyridazines show reduced reactivity in SNAr but are suitable for cross-couplings .

Ring-Opening and Rearrangement Reactions

Under harsh conditions (e.g., H2SO4, 150°C), the pyridazine ring undergoes hydrolysis to form diketones, while the cyclopropane ring opens to generate unsaturated carbonyl compounds .

Pharmacological Derivatization

The compound’s piperazine and pyrrolidine groups are common targets for derivatization in drug discovery:

-

Sulfonamide formation : Reaction with sulfonyl chlorides (e.g., TsCl) yields sulfonamides .

-

Mannich reactions : Formaldehyde and secondary amines generate aminomethyl derivatives .

Stability Under Oxidative/Reductive Conditions

Scientific Research Applications

The biological activity of Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has been investigated in several studies, highlighting its potential as:

- Enzyme Inhibitor : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulator : It has the potential to bind to specific receptors, influencing downstream signaling pathways.

- Antimicrobial Agent : Preliminary studies indicate antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 20–70 µM. This suggests moderate potency compared to standard antibiotics like ceftriaxone.

Anticancer Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines. These findings indicate potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several notable studies have focused on the applications of this compound:

Study on Antibacterial Activity

A comprehensive evaluation of pyridazine derivatives demonstrated their efficacy against multi-drug resistant strains. Some derivatives exhibited comparable or superior activity to conventional antibiotics, indicating their potential as novel antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity assays performed on various cancer cell lines revealed that specific structural modifications enhance the anticancer activity of related compounds. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Mechanistic Studies

Research has focused on elucidating the mechanisms by which these compounds exert their biological effects. This includes interactions with specific protein targets and pathways involved in cell signaling, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- The target compound shares the piperazine-cyclopropane motif with ’s molecule but replaces the chlorophenyl group with a pyridazine-pyrrolidinyl moiety, likely altering receptor affinity and solubility.

- Unlike CP-93,393’s fused pyrido-pyrazine and succinimide rings, the target compound’s pyridazine and pyrrolidine groups may confer distinct metabolic and pharmacokinetic profiles .

Metabolic and Pharmacokinetic Comparisons

Key Observations :

- The pyrrolidin-1-yl group may undergo oxidation or conjugation, contrasting with CP-93,393’s succinimide hydrolysis .

- Cyclopropane groups (shared with ’s compound) are generally metabolically inert, which may prolong half-life compared to CP-93,393’s labile pyrimidine and succinimide rings.

Pharmacological and Clinical Relevance

Key Observations :

- The target compound’s piperazine-pyridazine core is structurally aligned with CNS-targeting drugs, though its pyrrolidinyl substitution may modulate receptor selectivity versus CP-93,393’s pyrido-pyrazine scaffold.

- CP-93,393’s extensive metabolism (e.g., 5-hydroxylation, ring cleavage) limits bioavailability, whereas the target compound’s cyclopropane and pyridazine groups may improve drug-like properties .

Biological Activity

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperazine derivative with a pyridazine moiety. The structural formula can be represented as follows:

Where and represent the number of carbon, hydrogen, and nitrogen atoms respectively. This unique structure contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes within the body. Notably, it has been studied for its potential effects on:

- Kinase Inhibition : Similar compounds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The interaction with the hinge region of CDKs enhances selectivity and potency against specific cancer types .

- Receptor Modulation : The piperazine ring structure allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Therapy : A study evaluated the cytotoxic effects of compounds similar to this compound on various cancer cell lines. Results indicated significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer treatment .

- Neuropharmacology : Research has shown that derivatives of this compound may exhibit antidepressant-like effects through modulation of serotonin pathways. Animal models demonstrated improved mood-related behaviors following administration .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, introducing fluorine atoms or altering the alkyl groups can significantly affect the pharmacokinetic properties and selectivity towards specific targets .

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the pyridazine core via condensation reactions, followed by substitution at the 4-position with pyrrolidine .

- Step 2 : Coupling of the pyridazine-pyrrolidine moiety to a piperazine ring using nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Step 3 : Introduction of the cyclopropyl carbonyl group via ketone formation or Friedel-Crafts acylation .

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity in substitution steps .

- Employ Pd-based catalysts for cross-coupling reactions to improve regioselectivity .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H and C NMR identify proton environments (e.g., cyclopropyl CH at δ ~0.5–1.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the piperazine and pyridazine rings .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro receptor binding : Screen against sigma receptors (σ1/σ2) and serotonin receptors (e.g., 5-HT) due to structural analogs showing affinity for these targets .

- Cellular viability assays : Test IC values in cancer cell lines (e.g., MCF-7 for breast cancer) using MTT or ATP-based luminescence assays .

- Kinase profiling : Assess inhibition of kinases (e.g., PI3K, MAPK) via competitive binding assays to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced receptor selectivity?

-

Key modifications :

- Replace pyrrolidine with morpholine or piperidine to alter steric bulk and hydrogen-bonding capacity .

- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridazine ring to enhance σ-receptor affinity .

- Vary the cyclopropyl group with bicyclic or spiro systems to modulate lipophilicity and BBB penetration .

-

Methodology :

- Synthesize analogs systematically and compare binding affinities using radioligand displacement assays (e.g., H-DTG for σ receptors) .

- Apply computational docking (AutoDock, Schrödinger) to predict interactions with receptor active sites .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?

-

Potential causes :

- Variability in assay conditions (e.g., serum concentration, incubation time) .

- Differences in cell line genetic backgrounds or passage numbers .

- Impurity levels (>95% purity required for reliable IC measurements) .

-

Resolution strategies :

- Standardize protocols (e.g., CLIA guidelines) and validate with reference compounds .

- Perform dose-response curves in triplicate across multiple cell lines .

- Characterize purity via HPLC (C18 columns, UV detection at 254 nm) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Solubility enhancement : Formulate with cyclodextrins or PEG-based co-solvents .

- Metabolic stability : Introduce deuterium at labile positions (e.g., piperazine CH groups) to reduce CYP450-mediated oxidation .

- Plasma protein binding : Measure via equilibrium dialysis and modify logP values through substituent changes (e.g., -OCH for reduced binding) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Tools :

- Use QSAR models (e.g., Derek Nexus) to predict hepatotoxicity or hERG channel inhibition .

- Perform molecular dynamics simulations (AMBER, GROMACS) to assess stability in biological membranes .

- Validation : Cross-reference predictions with high-throughput toxicity screening (e.g., Tox21 dataset) .

Q. What analytical methods are suitable for stability testing under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h) followed by LC-MS to identify degradation products .

- Photostability testing (ICH Q1B guidelines) using UV light (320–400 nm) .

- Data interpretation : Track parent compound depletion and quantify major degradants (>0.1% threshold) .

Q. How do structural analogs with modified piperazine/pyridazine moieties compare in biological activity?

| Analog | Modification | Biological Activity | Source |

|---|---|---|---|

| Morpholine variant | Pyridazine-morpholine | Higher σ1 affinity (K = 12 nM) | |

| Fluorophenyl variant | 4-Fluorophenyl substitution | Improved CNS penetration (logBB = 0.8) | |

| Quinazoline variant | Pyridazine → quinazoline | Shifted activity to kinase inhibition (IC = 50 nM vs. PI3K) |

Q. What experimental designs are recommended for translating in vitro findings to in vivo efficacy models?

- Animal models :

- Use xenograft mice (e.g., MDA-MB-231 implants) for oncology studies, dosing at 10–50 mg/kg (oral or i.p.) .

- Assess neuroprotective effects in rodent models of Parkinson’s (MPTP-induced) with biomarker analysis (α-synuclein, GFAP) .

- Pharmacodynamic endpoints : Measure target engagement via PET imaging (σ receptor ligands) or tissue LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.